molecular formula C16H17ClN2O3 B5371871 N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)urea

Cat. No.: B5371871
M. Wt: 320.77 g/mol
InChI Key: WVAYXUQBEWTVPD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 5-chloro-2-methoxyphenyl group and a 4-methoxybenzyl group

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-13-6-3-11(4-7-13)10-18-16(20)19-14-9-12(17)5-8-15(14)22-2/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAYXUQBEWTVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 4-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted urea derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-N’-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group on the benzyl ring.

    N-(5-chloro-2-methoxyphenyl)-N’-(4-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group on the benzyl ring.

    N-(5-chloro-2-methoxyphenyl)-N’-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group on the benzyl ring.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N’-(4-methoxybenzyl)urea is unique due to the presence of both methoxy groups on the phenyl and benzyl rings. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

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